8-(Benzyloxy)-7-bromo-2-chloroquinoxaline
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Overview
Description
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of benzyloxy, bromo, and chloro substituents on the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-7-bromo-2-chloroquinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the benzyloxy, bromo, and chloro substituents. The process may involve:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal.
Introduction of Substituents: The benzyloxy group can be introduced via an alkylation reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the quinoxaline core.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents.
Scientific Research Applications
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has potential as a probe in biological studies due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-7-bromo-2-chloroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, bromo, and chloro substituents can influence its binding affinity and specificity. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal ion chelation.
8-Benzyloxyquinoline: Similar structure but lacks the bromo and chloro substituents, affecting its reactivity and applications.
Uniqueness
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H10BrClN2O |
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Molecular Weight |
349.61 g/mol |
IUPAC Name |
7-bromo-2-chloro-8-phenylmethoxyquinoxaline |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-6-7-12-14(19-13(17)8-18-12)15(11)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
NWPZZNWIWVRLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=NC=C(N=C32)Cl)Br |
Origin of Product |
United States |
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